1-Isocyano-3-methylbenzene
Overview
Description
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
1-Isocyano-3-methylbenzene, like other isocyanates, is highly reactive. It can undergo various reactions, including polymerization and addition reactions, with compounds containing active hydrogen atoms . The exact mode of action depends on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
It’s known that isocyanates can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its reactivity, it could potentially cause cellular damage or disrupt normal biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For example, higher temperatures might increase its reactivity, while certain substances might react with it, reducing its availability .
Preparation Methods
1-Isocyano-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenylamine with phosgene (COCl2) to form 3-methylphenyl isocyanate. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of triphosgene as a safer alternative to phosgene. Industrial production methods often employ these routes due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
1-Isocyano-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates or other derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Isocyano-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, especially in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-Isocyano-3-methylbenzene can be compared with other isocyanate compounds, such as:
Phenyl isocyanate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Toluene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymer production.
Properties
IUPAC Name |
1-isocyano-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-4-3-5-8(6-7)9-2/h3-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGXNGSDQHRHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341835 | |
Record name | 1-isocyano-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-54-8 | |
Record name | 1-isocyano-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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